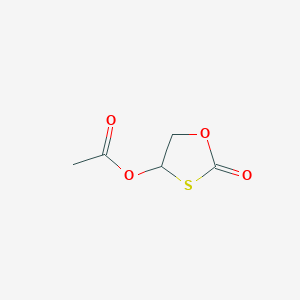
2-Oxo-1,3-oxathiolan-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,3-oxathiolan-4-yl acetate is a chemical compound with the molecular formula C5H6O4S It is a derivative of oxathiolane, a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-oxathiolan-4-yl acetate typically involves the formation of the 1,3-oxathiolane ring followed by acetylation. One common method involves the reaction of 1,4-dithiane-2,5-diol with phenyl acetate under dynamic covalent kinetic resolution conditions . Another approach includes the use of 2-oxyethy butanoate, which can be converted to the 5-acetyloxy derivative of (5-oxo-1,3-oxathiolan-2-yl) methyl butanoate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes generally involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of chiral auxiliaries and enzymes may be employed to achieve enantiopure products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1,3-oxathiolan-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various esters or amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,3-oxathiolan-4-yl acetate has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur-containing heterocycles.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,3-oxathiolan-4-yl acetate involves its conversion to active metabolites that interact with molecular targets. In the case of its use as a precursor for antiviral drugs, the compound undergoes metabolic activation to form nucleoside analogues that inhibit viral replication by targeting viral enzymes such as reverse transcriptase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiolane nucleosides: These compounds share a similar ring structure and are used in antiviral drug development.
2-Oxo-1,3-dioxolane derivatives: These compounds have an oxygen atom instead of sulfur in the ring and exhibit different chemical properties and applications.
Uniqueness
2-Oxo-1,3-oxathiolan-4-yl acetate is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
105480-51-1 |
|---|---|
Molekularformel |
C5H6O4S |
Molekulargewicht |
162.17 g/mol |
IUPAC-Name |
(2-oxo-1,3-oxathiolan-4-yl) acetate |
InChI |
InChI=1S/C5H6O4S/c1-3(6)9-4-2-8-5(7)10-4/h4H,2H2,1H3 |
InChI-Schlüssel |
HMDMLDQYLGQCHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1COC(=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
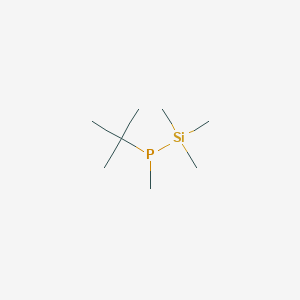
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)


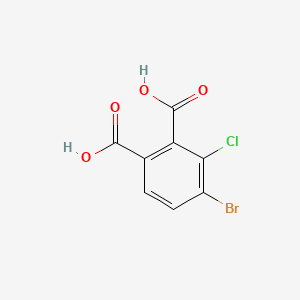

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
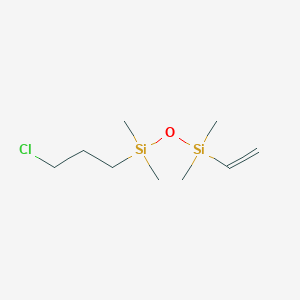
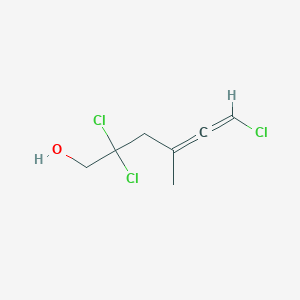

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
